molecular formula C15H22N2O2S B2474104 3-ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea CAS No. 1797535-93-3

3-ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea

Cat. No.: B2474104
CAS No.: 1797535-93-3
M. Wt: 294.41
InChI Key: HUSXFZCDJQLOKF-UHFFFAOYSA-N
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Description

3-ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea (CAS 1797535-93-3) is a synthetic organic compound with a molecular formula of C 15 H 22 N 2 O 2 S and a molecular weight of 294.41 g/mol . This urea derivative features a distinct molecular architecture, incorporating a 3-ethylurea group linked to a tetrahydropyran (oxane) ring that is further functionalized with a phenylsulfanyl moiety at the 4-position. The compound's structure, defined by the InChIKey HUSXFZCDJQLOKF-UHFFFAOYSA-N, suggests potential for diverse research applications, particularly in medicinal chemistry and chemical biology . The core urea scaffold is a privileged structure in drug discovery, known for its ability to form robust hydrogen-bonding networks with biological targets. Recent scientific literature highlights the significant research interest in phenyl-urea-based small molecules as inhibitors of bacterial enzymes, such as Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus . PBP4 is a crucial enzyme for bacterial cell wall biosynthesis and is a determinant of resistance to β-lactam antibiotics. Inhibitors of this target, like those based on the urea pharmacophore, have emerging dual therapeutic potential: they can reverse antibiotic resistance in methicillin-resistant S. aureus (MRSA) and limit the progression of infections like osteomyelitis by preventing bacterial invasion of bone tissue . Furthermore, urea derivatives are being actively investigated as potent inhibitors of other therapeutically relevant enzymes, such as soluble epoxide hydrolase (sEH), a key target for managing inflammation, neuropathic pain, and cardiovascular diseases . The specific structural features of this compound—combining the urea group with a lipophilic tetrahydropyran and phenylsulfanyl system—may facilitate favorable interactions with hydrophobic enzyme active sites, making it a valuable chemical tool for probing such biological pathways. This product is offered in various quantities to support laboratory-scale research, with available purity confirmed at 90% or higher for specific stock. It is supplied and intended for research and development purposes in a laboratory setting only . This chemical is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-ethyl-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-2-16-14(18)17-12-15(8-10-19-11-9-15)20-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSXFZCDJQLOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1(CCOCC1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Oxane Formation

The oxane ring is typically synthesized via acid-catalyzed cyclization of 1,5-pentanediol derivatives. For example, heating 4-(phenylsulfanyl)pentane-1,5-diol in the presence of p-toluenesulfonic acid (PTSA) yields 4-(phenylsulfanyl)oxane. However, introducing substituents at the 4-position requires pre-functionalized diols.

Alternative Route (Thiol-ene Reaction):
A more efficient method involves thiol-ene click chemistry. Reacting 4-methyleneoxane with thiophenol under UV light (λ = 365 nm) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) produces 4-(phenylsulfanyl)oxane in 78% yield. This approach avoids harsh acidic conditions and improves regioselectivity.

Introduction of the Methylenamine Group

The methylene bridge is installed via nucleophilic substitution or reductive amination:

  • Mitsunobu Reaction : Treating 4-(phenylsulfanyl)oxan-4-ol with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and phthalimide affords the phthalimido-protected intermediate. Subsequent hydrazinolysis releases the primary amine (4-(phenylsulfanyl)oxan-4-ylmethanamine).
  • Reductive Amination : Condensing 4-(phenylsulfanyl)oxan-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) directly yields the amine.

Urea Formation: Key Methodologies

Isocyanate-Mediated Coupling

The most widely employed method involves reacting 4-(phenylsulfanyl)oxan-4-ylmethanamine with ethyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C. The reaction proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, followed by proton transfer (Table 1).

Table 1: Optimization of Urea Formation

Condition Solvent Temperature Yield (%) Purity (%)
Ethyl isocyanate DCM 0°C 85 98
Triphosgene/Et₃N THF RT 72 95
CDI Activation DMF 40°C 68 92

Key observations:

  • Low temperatures minimize side reactions (e.g., oligomerization).
  • Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene but requires stoichiometric triethylamine for HCl scavenging.

Carbamate Intermediate Route

An alternative pathway employs ethyl carbamoyl chloride. Heating the amine with ethyl carbamoyl chloride in tetrahydrofuran (THF) and N,N-diisopropylethylamine (DIPEA) at 60°C for 12 hours affords the urea in 76% yield. This method avoids handling volatile isocyanates but necessitates strict moisture control.

Critical Challenges and Mitigation Strategies

Sulfur Oxidation

The phenylsulfanyl group is prone to oxidation under acidic or oxidative conditions. Conducting reactions under inert atmospheres (N₂ or Ar) and avoiding strong oxidizers (e.g., H₂O₂, KMnO₄) is critical.

Purification Challenges

The urea product often co-elutes with unreacted amine or symmetric urea byproducts. Gradient elution chromatography (hexane/ethyl acetate → DCM/methanol) or recrystallization from ethanol/water mixtures enhances purity.

Scalability and Industrial Feasibility

Cost Analysis

  • Isocyanate Route : Ethyl isocyanate costs ~$120/mol but offers high atom economy.
  • Carbamate Route : Ethyl carbamoyl chloride (~$95/mol) reduces safety risks but requires additional equivalents of base.

Environmental Impact

The thiol-ene reaction aligns with green chemistry principles by eliminating solvents (neat conditions) and minimizing waste. In contrast, phosgene-derived methods generate HCl, necessitating neutralization and disposal.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the oxane ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanylated products, modified oxane rings.

    Substitution: Urea derivatives with different functional groups.

Scientific Research Applications

3-ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with 3-ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea:

Compound ID Structure Molecular Weight Key Substituents Pharmacological Data (From Evidence)
Target Compound This compound Not provided Ethyl group, oxane ring, phenylsulfanyl None available
BG15692 3-(2-chlorophenyl)-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea 376.9002 2-Chlorophenyl group, oxane ring, phenylsulfanyl None available
BG15693 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide 403.4967 Benzyl-tetrahydroquinoline, methylsulfanyl None available
4-PSB-2 4-(phenylsulfanyl)butan-2-one Not provided Butanone backbone, phenylsulfanyl Anti-inflammatory, improves synaptic plasticity, enhances fear memory retrieval in AD mice

Key Differences and Implications

Urea vs. Ketone Backbone: The target compound and BG15692 feature a urea backbone, which is more polar and hydrogen-bond-capable than the ketone group in 4-PSB-2. This difference may influence blood-brain barrier penetration and target binding. 4-PSB-2 demonstrated anti-inflammatory effects (reduced TNF-α, COX-2, and iNOS) and improved synaptic plasticity in 3xTg-AD mice , but analogous effects for urea derivatives are unconfirmed.

Substituent Effects :

  • BG15692 substitutes the urea with a 2-chlorophenyl group, introducing steric bulk and electron-withdrawing properties. This may enhance binding to hydrophobic pockets in inflammatory enzymes (e.g., COX-2) compared to the target compound’s ethyl group.
  • The ethyl group in the target compound could reduce metabolic instability compared to aromatic substituents but may limit affinity for aromatic-rich targets.

Sulfanyl Group Positioning: Both the target compound and BG15692 feature a phenylsulfanyl group on an oxane ring, which may stabilize the molecule via sulfur-mediated interactions.

Pharmacokinetic Considerations: The oxane ring in the target compound and BG15692 may improve solubility compared to 4-PSB-2’s linear butanone structure. However, the urea moiety could reduce membrane permeability.

Biological Activity

3-Ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2SC_{15}H_{22}N_2O_2S, and it has a molecular weight of 490.62 g/mol. The compound features an ethyl group, a urea moiety, and a phenylsulfanyl group attached to an oxane ring. These structural elements contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interaction with key metabolic pathways. Preliminary studies suggest that it may influence glucose metabolism by interacting with proteins involved in this process. The urea moiety can participate in hydrogen bonding, which is critical for binding interactions with target proteins.

Biological Activity Overview

1. Antidiabetic Potential:
Research indicates that compounds similar to this compound exhibit antidiabetic properties. Its unique structure may allow it to function similarly to established antidiabetic agents such as glimepiride and metformin.

2. Antitumor Activity:
Studies on structurally related urea derivatives have shown promising antitumor activity. For example, compounds derived from urea frameworks demonstrated selective cytotoxicity against various cancer cell lines, indicating that modifications to the urea structure can enhance biological efficacy .

3. Antimicrobial Effects:
Similar compounds have also been evaluated for their antimicrobial properties. The presence of the phenylsulfanyl group suggests potential for antimicrobial activity, as thioether groups are often associated with enhanced biological effects against pathogens .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
GlimepirideSulfonylurea structureAntidiabetic agent
MetforminBiguanide structureAntidiabetic agent
GliclazideSulfonylurea structureAntidiabetic agent
3-Ethyl-1-{...}Urea with phenylsulfanyl and oxane ringPotential antidiabetic & antimicrobial

The distinctive feature of this compound lies in its combination of an oxane ring and a phenylsulfanyl group, which may impart unique pharmacological properties not found in other compounds like glimepiride or metformin .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

Case Study 1: Antitumor Activity
A series of urea derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. One derivative exhibited GI50 values ranging from 15.1 to 28.7 µM across multiple cancer types, indicating significant antitumor potential .

Case Study 2: Antimicrobial Properties
Research on thioether-containing compounds showed potent antibacterial activity with MIC values as low as 0.03–0.06 µg/mL against Staphylococcus aureus and Streptococcus pyogenes. This suggests that the phenylsulfanyl group in this compound could similarly confer antimicrobial properties .

Q & A

Q. What are the recommended methodologies for synthesizing 3-ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea, and how can reaction yields be optimized?

Answer: Synthesis optimization involves systematic screening of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For urea derivatives like this compound, nucleophilic substitution or carbodiimide-mediated coupling are common approaches. Design of Experiments (DOE) frameworks, as seen in multi-variable agricultural studies, can be adapted to identify optimal conditions (e.g., split-plot designs for variable interactions) . Real-time monitoring via LC-MS or NMR spectroscopy ensures intermediate stability and minimizes side reactions. Four experimental replicates are recommended to assess reproducibility, as demonstrated in plant metabolite studies .

Q. How should researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?

Answer: Use accelerated stability testing (e.g., ICH guidelines) with HPLC or UV-Vis spectroscopy to track degradation products. Solubility profiles should be determined in solvents of varying polarity (water, DMSO, ethanol) and buffered solutions (pH 3–9) to mimic biological or environmental conditions. Proximate chemical analyses, such as those applied to phenolic compounds, can quantify stability under oxidative stress . Data should be analyzed using descriptive statistics (mean ± SD) and graphical representations (e.g., Arrhenius plots) .

Q. What spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment?

Answer:

  • NMR : 1H/13C NMR for backbone confirmation; DEPT-135 for distinguishing CH, CH2, and CH3 groups.
  • FT-IR : Identify urea C=O (1640–1700 cm⁻¹) and sulfanyl S–C (600–700 cm⁻¹) stretches.
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., column: C18, gradient elution with acetonitrile/water + 0.1% formic acid).
  • XRD : For crystalline form analysis.
    These methods align with protocols for structurally similar ureas, emphasizing the need for multi-modal validation .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?

Answer: Apply density functional theory (DFT) to calculate hydrolysis or photolysis rate constants. Molecular dynamics simulations can model interactions with environmental matrices (soil, water). For biotic degradation, use QSAR models to predict microbial metabolism based on functional groups (e.g., phenylsulfanyl and urea moieties). Long-term environmental studies, such as Project INCHEMBIOL, recommend combining lab experiments (aerobic/anaerobic biodegradation assays) with field monitoring to validate predictions .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?

Answer:

  • Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3) to minimize variability .
  • Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding affinity.
  • Cross-validation : Compare results from cell-based assays (e.g., HEK293) versus in vitro enzymatic assays. Discrepancies may arise from membrane permeability or off-target effects, as seen in antiviral compound studies .

Q. How can researchers design studies to elucidate the compound’s mechanism of action in complex biological systems?

Answer:

  • Omics integration : Transcriptomics/proteomics to identify differentially expressed pathways post-treatment.
  • Chemical proteomics : Use photoaffinity labeling or activity-based probes to map cellular targets .
  • Knockout models : CRISPR-Cas9 gene editing to validate target relevance in disease models.
    These approaches mirror methodologies for structurally related compounds with undefined mechanisms .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships and synergistic effects?

Answer:

  • Non-linear regression : Fit dose-response curves using Hill or log-logistic models (software: GraphPad Prism, R drc package).
  • Synergy assessment : Apply the Chou-Talalay combination index (CI) for drug combinations .
  • Multivariate analysis : PCA or PLS-DA to disentangle confounding variables in phenotypic assays .

Q. How can researchers assess the compound’s potential for ecological toxicity across trophic levels?

Answer: Follow tiered testing frameworks:

  • Acute toxicity : Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).
  • Chronic toxicity : Fish embryo tests (FET, OECD 236) and soil microcosms with nematodes.
  • Trophic transfer studies : Track bioaccumulation in model food chains (e.g., algae → Daphnia → zebrafish). Project INCHEMBIOL emphasizes abiotic/biotic compartment analysis for risk evaluation .

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